MB-28767

Gastrointestinal pharmacology Anti-secretory agents Gastric acid inhibition

Researchers needing superior EP3 agonism for cAMP inhibition assays often face potency limitations with sulprostone or misoprostol. MB-28767 resolves this with superior functional potency (MB-28767 > sulprostone = PGE2). For in vivo anti-secretory studies, it provides a 17-fold potency advantage over 16,16-dimethyl PGE2 (ED50: 0.036 vs 0.6 μg/kg, oral), enabling prolonged gastric acid suppression with minimal dosing. Ideal for EP3-mediated Gi/o coupling studies in transfected CHO cells.

Molecular Formula C22H30O5
Molecular Weight 374.5 g/mol
CAS No. 80558-61-8
Cat. No. B1676239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMB-28767
CAS80558-61-8
Synonyms11-deoxy-16-phenoxy-17,18,19,20-tetranor-PGE1
11-deoxy-16-phenoxy-17,18,19,20-tetranorprostaglandin E1
DPT-prostaglandin E1
M and B 28,767
M and B 28767
M and B-28767
M and B28767
MB-28767
Molecular FormulaC22H30O5
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESC1CC(=O)C(C1C=CC(COC2=CC=CC=C2)O)CCCCCCC(=O)O
InChIInChI=1S/C22H30O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h3-5,8-9,12,14,17-18,20,23H,1-2,6-7,10-11,13,15-16H2,(H,25,26)/b14-12+/t17-,18+,20+/m0/s1
InChIKeyNZGFSDWJUZOAAX-KAVAACISSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MB-28767 EP3 Agonist Profile


MB-28767 (CAS 80558-61-8), also known as DPT-prostaglandin E1 or 11-deoxy-16-phenoxy-17,18,19,20-tetranorprostaglandin E1, is a synthetic prostaglandin E (PGE) analogue with the molecular formula C22H30O5 and molecular weight 374.47 [1]. It functions as a full agonist at the prostaglandin E2 receptor, specifically demonstrating high affinity and selectivity for the EP3 receptor subtype [2]. MB-28767 was originally developed as an anti-ulcer and anti-secretory agent, with preclinical investigation also extending to applications in reperfusion injury [3]. Structurally, it belongs to the 11-deoxy-16-phenoxy-tetranorprostaglandin E1 class, which distinguishes it from natural PGE2 through modifications that confer enhanced metabolic stability and receptor subtype selectivity [4].

Target Engagement

EP3 receptor subtype pharmacology tool with reported full agonist profile

Model Compatibility

Reported metabolic stability profile supports in vivo research models

Research History

Established tool for gastric secretion, platelet, and CNS EP3 studies

MB-28767 Irreplaceability in EP3 Research


Substitution of MB-28767 with other EP3 receptor agonists such as sulprostone, misoprostol, or 16,16-dimethyl PGE2 is not scientifically justified without rigorous revalidation. Despite shared EP3 receptor targeting, these compounds exhibit distinct potency rankings and functional selectivity profiles across different assay systems. MB-28767 demonstrates superior functional potency in cAMP inhibition assays compared to sulprostone, with a potency ranking of MB-28767 > sulprostone = PGE2 > misoprostol [1]. Conversely, in human platelet aggregation assays, sulprostone exhibits higher potentiating potency than MB-28767 [2]. In gastric acid secretion models, MB-28767 is 17 times more potent orally than 16,16-dimethyl PGE2 methylester (ED50: 0.036 vs 0.6 μg/kg) [3]. These system-dependent potency reversals underscore that EP3 agonists are not functionally interchangeable; experimental outcomes depend critically on the specific compound selected.

Risk

Potency rank may reverse across assay systems; cAMP rank differs from platelet aggregation rank

Context

Sulprostone, misoprostol, and 16,16-dimethyl PGE2 each show distinct functional selectivity profiles

Risk

Anti-secretory and gastroprotection endpoints dissociate; compound ranking may invert between models

Context

DMPG reference compound shows opposing rank order in acid secretion vs ulcer protection assays

Risk

EP1/EP3 functional selectivity profile may not transfer; CNS hyperthermia response is agonist-dependent

Context

EP1 agonists induce hyperthermia; MB-28767 lacks this response, but other EP3 agonists may differ

MB-28767 Head-to-Head Evidence


Gastric Acid Secretion Inhibition

In a direct comparative study evaluating oral efficacy in conscious rats with indwelling gastric cannulae, MB-28767 demonstrated 17-fold higher potency than 16,16-dimethyl PGE2 methylester (DMPG) for inhibiting pentagastrin-stimulated gastric acid secretion [1]. The ED50 value for MB-28767 was 0.036 μg/kg compared to 0.6 μg/kg for DMPG, with both compounds producing prolonged inhibition following oral administration. In anaesthetised rats receiving intra-gastric perfusion, the ED50 values were 4 μg/kg/h for MB-28767 and 15 μg/kg/h for DMPG, representing a 3.75-fold potency advantage [1].

Gastric Acid Secretion Inhibition
Head-to-head
ED50 0.036 μg/kg vs 0.6 μg/kg (DMPG)
17-fold reported difference (oral, rat)
Supports anti-secretory model-response context
Conscious rat model; pentagastrin-stimulated
Gastrointestinal pharmacology Anti-secretory agents Gastric acid inhibition

cAMP Inhibition Potency

In stably transfected CHO cells expressing the rat EP3 beta receptor, MB-28767 demonstrated superior functional potency compared to sulprostone for inhibiting forskolin-elicited cAMP formation [1]. The rank order of potency was established as: MB-28767 > sulprostone = PGE2 > misoprostol > PGF2α. Notably, MB-28767 was more potent than sulprostone in this functional readout, despite both compounds binding to the EP3 receptor with comparable affinity in competition binding assays (M&B 28767 = sulprostone > misoprostol for displacement of [3H]PGE2) [1].

cAMP Inhibition Potency
Head-to-head
Rank: MB-28767 > sulprostone = PGE2 > misoprostol
CHO cells, rat EP3β receptor
Supports cAMP pathway-response interpretation
Forskolin-elicited cAMP; exact EC50 not reported
Signal transduction cAMP assay EP3 receptor pharmacology

EP3 Receptor Binding Affinity

MB-28767 binds to the human EP3 receptor with a pKi value of 9.85, corresponding to a Ki of approximately 0.14 nM [1]. This high-affinity binding profile establishes MB-28767 as a potent EP3 receptor ligand suitable for competitive binding studies and receptor occupancy experiments. While direct Ki comparator data for other EP3 agonists in identical assay conditions are not available from the retrieved sources, the sub-nanomolar Ki value positions MB-28767 among the high-affinity EP3 agonist tools available for in vitro receptor pharmacology research.

EP3 Receptor Binding
Reported
pKi = 9.85
Ki ≈ 0.14 nM (human EP3)
Supports receptor occupancy study context
Single measurement; no direct comparator in source
Receptor binding EP3 pharmacology Radioligand binding

Platelet Aggregation Potentiation

In a comparative analysis of eight PGE analogues evaluating potentiation of PAF-induced aggregation in human platelet-rich plasma, MB-28767 demonstrated intermediate potency within the EP3 agonist class [1]. The potency ranking was: sulprostone = 16,16-dimethyl PGE2 > MB 28767 > misoprostol > GR 63779X = 17-phenyl-ω-trinor PGE2. The threshold concentration for sulprostone-induced potentiation was 4-10 nM, establishing a functional sensitivity baseline for EP3-mediated platelet responses. MB-28767 was less potent than sulprostone in this specific assay system but more potent than misoprostol [1].

Platelet Aggregation
Head-to-head
Rank: sulprostone = DMPG > MB-28767 > misoprostol
Human PRP, PAF-induced
Supports platelet EP3 endpoint interpretation
Intermediate potency; TP/DP blockade present
Platelet pharmacology EP3 receptor Aggregometry

EP1-Mediated Hyperthermia Selectivity

In a study evaluating EP receptor subtype contributions to PGE2-induced hyperthermia in rats, MB-28767 (0.01-1.0 nmol) injected into the lateral cerebroventricle (LCV) did not elicit any fever response [1]. In contrast, 17-phenyl-ω-trinor-PGE2, an EP1 agonist, produced a rapid and dose-dependent rise in colonic temperature across the dose range of 0.01-10 nmol. This negative result with MB-28767, despite its known EP3 agonist activity, supports the conclusion that PGE2-induced hyperthermia in the rat is mediated predominantly through EP1 receptors rather than EP3 receptors, and confirms the functional EP1/EP3 selectivity of MB-28767 in this CNS model [1].

Hyperthermia Selectivity
Head-to-head
MB-28767: no fever at 0.01–1.0 nmol LCV
EP1 agonist: dose-dependent hyperthermia
Supports EP3-selective CNS model context
Negative result; rat LCV injection model
In vivo pharmacology EP receptor subtype selectivity CNS pharmacology

Gastric Ulcer Protection Efficacy

In the indomethacin-induced gastric ulceration model in rats, MB-28767 was less potent than 16,16-dimethyl PGE2 methylester (DMPG) for reducing ulcer formation [1]. The respective ED50 values were 3.0 μg/kg for MB-28767 and 0.8 μg/kg for DMPG, representing a 3.75-fold lower potency for MB-28767 in this gastroprotective endpoint. This finding contrasts with the anti-secretory data where MB-28767 was 17-fold more potent than DMPG, revealing a dissociation between anti-secretory and gastroprotective activities that has mechanistic and therapeutic implications [1].

Gastric Ulcer Protection
Head-to-head
ED50 3.0 μg/kg vs 0.8 μg/kg (DMPG)
3.75-fold lower reported potency
Supports gastroprotection endpoint review
Indomethacin-induced ulcer model; rank inverts vs anti-secretory
Gastroprotection Anti-ulcer agents Indomethacin-induced ulceration

MB-28767 Optimal Applications


cAMP Inhibition Assays

MB-28767 is the preferred EP3 agonist for cAMP inhibition assays based on its superior functional potency over sulprostone (MB-28767 > sulprostone = PGE2) [1]. This higher potency translates to greater assay sensitivity and lower compound consumption. Suitable experimental systems include stably transfected CHO cells expressing EP3 receptor subtypes, forskolin-stimulated cAMP accumulation assays, and any cell-based system where EP3-mediated Gi/o coupling is being evaluated.

Gastric Acid Secretion Inhibition

For in vivo anti-secretory studies, MB-28767 offers a 17-fold potency advantage over 16,16-dimethyl PGE2 methylester (ED50: 0.036 vs 0.6 μg/kg, oral) [2]. This makes MB-28767 particularly suitable for experiments requiring prolonged gastric acid suppression with minimal compound dosing. Appropriate models include conscious rat preparations with indwelling gastric cannulae and pentagastrin-stimulated acid secretion protocols.

Platelet Aggregation Studies

In human platelet aggregation assays, MB-28767 occupies an intermediate potency position (sulprostone = 16,16-dimethyl PGE2 > MB-28767 > misoprostol) [3]. This intermediate profile makes MB-28767 a useful comparator when researchers need to discriminate between full and partial agonist effects or when the high potency of sulprostone (threshold 4-10 nM) may obscure subtle pharmacological differences. Recommended conditions include PAF-induced aggregation in human platelet-rich plasma with appropriate TP and DP receptor blockade.

EP3-Selective Neuropharmacology

MB-28767 (0.01-1.0 nmol, LCV) does not induce hyperthermia in rats, unlike the EP1 agonist 17-phenyl-ω-trinor-PGE2 [4]. This functional selectivity makes MB-28767 ideal for central nervous system studies where EP3-mediated effects must be isolated from EP1-driven temperature changes. Suitable applications include intracerebroventricular injection studies evaluating EP3 contributions to pain, inflammation, or autonomic regulation without confounding pyretic responses.

Application
Selection Property
Validation Focus
EP3 Gi/o signaling studies
Reported functional potency rank in cAMP assays
cAMP inhibition endpoint reproducibility
Gastric anti-secretory research models
Reported oral potency context vs DMPG reference
Anti-secretory model-response validation
Platelet EP3 pharmacology studies
Intermediate potency rank in aggregation assays
Platelet aggregation endpoint interpretation
CNS EP3-selective research
Absence of EP1-mediated hyperthermia response
EP3-specific CNS model endpoint monitoring

Technical Documentation Hub

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